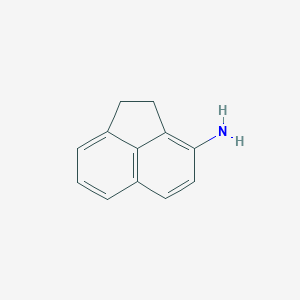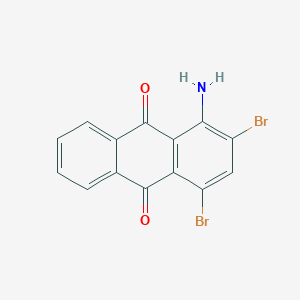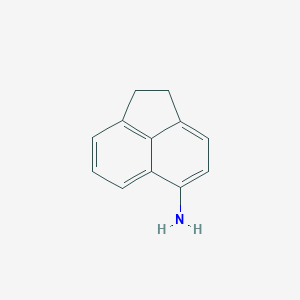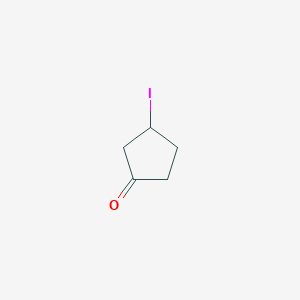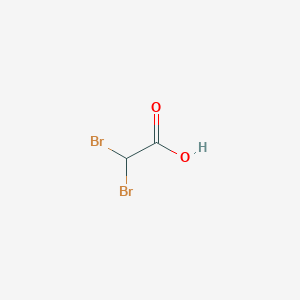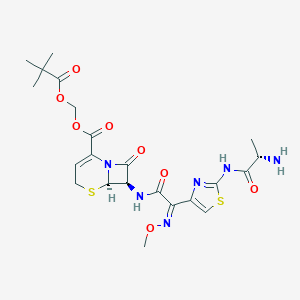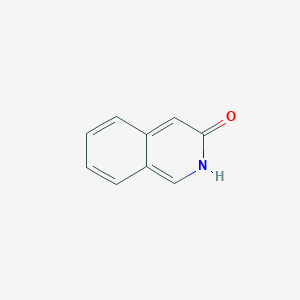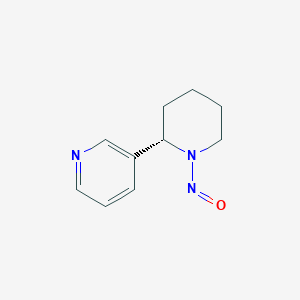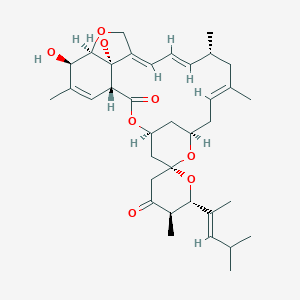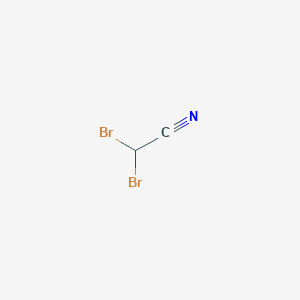![molecular formula C18H24N2O4 B109487 (4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 959577-59-4](/img/structure/B109487.png)
(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for preparing (4R)-tryptophan. Notably, metal-free catalyzed oxidative trimerization of indoles using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in air has been developed. This approach yields 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones, which can be further modified to obtain (4R)-tryptophan derivatives .
Additionally, an efficient one-step electrochemical cross-dehydrogenative coupling process has been employed to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones, which could serve as intermediates for (4R)-tryptophan derivatives .
Molecular Structure Analysis
The molecular structure of (4R)-tryptophan consists of an indole ring, a pentanoic acid side chain, and a chiral center at the C4 position. The indole moiety contributes to its aromatic character and biological activity .
Chemical Reactions Analysis
The formation of (4R)-tryptophan can involve various reactions, including oxidative trimerization of indoles, electrochemical cross-dehydrogenative coupling, and intramolecular N-nucleophilic addition. Mechanistic studies have elucidated the regioselective bond cleavage and coordination steps in these processes .
Aplicaciones Científicas De Investigación
Multicomponent Reactions (MCRs)
Indole derivatives are pivotal in the synthesis of complex organic compounds through multicomponent reactions. These reactions allow for the efficient construction of diverse heterocyclic compounds, which are essential in drug discovery and development . The subject compound can be used to introduce indole moieties into polycyclic structures, enhancing the chemical and biomedical potential of the resulting molecules.
Synthesis of Heterocyclic Compounds
The indole ring system found in the compound is frequently employed in the synthesis of various heterocyclic compounds. These structures are sought after for their biological and pharmaceutical activities, and the compound can serve as a precursor for the design and synthesis of new heterocycles with promising properties .
Organic Synthesis
In organic chemistry, the compound can be utilized in tandem reactions to create 2,3-disubstituted indoles. This process involves a sequence of reduction, condensation, fragmentation, and cyclization, showcasing the compound’s versatility in complex organic synthesis .
Formal Syntheses of Natural Products
The compound’s structure is conducive to the formal synthesis of natural products like leucomidine A and goniomitine. These syntheses often require intricate reactions that can be facilitated by the compound’s reactive functional groups, aiding in the exploration of natural product analogs .
Density Functional Theory (DFT) Studies
Researchers can employ the compound in theoretical studies, such as DFT calculations, to predict the behavior of molecules during chemical reactions. This helps in understanding reaction mechanisms and designing new reactions that can be applied in practical synthesis .
Mecanismo De Acción
Target of Action
It is structurally similar to indole-3-acetic acid , which is known to act as a plant hormone . It modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit .
Mode of Action
Based on its structural similarity to indole-3-acetic acid , it may interact with its targets in a similar manner. Indole-3-acetic acid is known to induce cell elongation in plant stems .
Biochemical Pathways
Indole-3-acetic acid, a structurally similar compound, is involved in various plant growth and development processes .
Pharmacokinetics
The compound is a powder at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Based on its structural similarity to indole-3-acetic acid , it may have similar effects, such as inducing cell elongation in plant stems .
Propiedades
IUPAC Name |
(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYUVNZXIBSYAM-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

